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Compound of Interest

Compound Name: 4-Chloro-2,3-dimethylphenol

CAS No.: 1570-76-9

Cat. No.: B072185 Get Quote

CAS Registry Number: 1570-76-9 Chemical Formula: C₈H₉ClO Molecular Weight: 156.61

g/mol IUPAC Name: 4-Chloro-2,3-dimethylphenol Synonyms: 4-Chloro-2,3-xylenol[1][2]

Executive Summary & Structural Distinction[3]
Critical Note on Isomerism: Researchers must rigorously distinguish this compound (CAS

1570-76-9) from its commercially ubiquitous isomer, Chloroxylenol (PCMX, 4-Chloro-3,5-

dimethylphenol, CAS 88-04-0). While PCMX is a symmetric molecule widely used as an

antiseptic, 4-Chloro-2,3-dimethylphenol possesses a distinct asymmetric substitution pattern

that fundamentally alters its spectral fingerprint.

This guide delineates the spectral architecture of the 2,3-dimethyl isomer, providing a validated

framework for identification and purity assessment in drug development and synthetic organic

chemistry.

Structural Architecture
The molecule consists of a phenol core with:

Hydroxyl group (-OH) at position 1.

Methyl groups (-CH₃) at positions 2 and 3.

Chlorine atom (-Cl) at position 4.[3][4]
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This "1,2,3,4" contiguous substitution pattern creates a highly specific electronic environment

for the remaining aromatic protons at positions 5 and 6, resulting in a diagnostic AB coupling

system in ¹H NMR, distinct from the singlet (isolated protons) observed in the symmetric 3,5-

isomer.
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Figure 1: Connectivity and substitution pattern of 4-Chloro-2,3-dimethylphenol, highlighting

the contiguous substitution and the diagnostic ortho-coupling site.

Mass Spectrometry (MS) Profile
Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum of 4-Chloro-2,3-dimethylphenol is characterized by a robust molecular

ion and a distinct isotopic signature due to the chlorine atom.

Diagnostic Ion Table
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m/z (Mass-to-
Charge)

Relative
Abundance

Assignment Mechanistic Origin

156 100% (Base Peak) [M]⁺•
Molecular Ion (³⁵Cl

isotope)

158 ~32% [M+2]⁺•
³⁷Cl Isotope peak

(Diagnostic 3:1 ratio)

141 ~15-25% [M – CH₃]⁺
Loss of methyl radical

(ortho effect)

121 ~40-60% [M – Cl]⁺
Homolytic cleavage of

C-Cl bond

77 ~20% [C₆H₅]⁺
Phenyl cation

(Rearrangement)

Fragmentation Pathway Logic
The fragmentation is driven by the stability of the phenolic radical cation. The primary pathway

involves the loss of the chlorine atom to form a resonance-stabilized hydroxydimethylphenyl

cation (m/z 121). A secondary pathway involves the loss of a methyl group, particularly from the

crowded 2,3-position.
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Figure 2: Primary fragmentation pathways under Electron Ionization (EI).

Infrared Spectroscopy (IR) Fingerprint
Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum serves as a rapid functional group validation tool. The key feature

distinguishing this compound from non-phenolic impurities is the broad O-H stretching band

and the specific aromatic substitution pattern bands in the fingerprint region.

Frequency (cm⁻¹) Vibration Mode Description

3300 – 3450 O-H Stretch

Broad, strong band (H-

bonded). Sharpens in dilute

solution.

3020 – 3060 C-H Stretch (Ar)
Weak, sharp absorptions

characteristic of aromatic rings.

2920 – 2960 C-H Stretch (Alk)

Methyl group C-H

asymmetric/symmetric

stretching.

1580, 1480 C=C Ring Stretch
Diagnostic aromatic skeletal

vibrations.

1200 – 1240 C-O Stretch
Strong band, typical of

phenols.

800 – 820 C-H Out-of-Plane

Strong band indicative of two

adjacent aromatic protons

(ortho subst).

680 – 750 C-Cl Stretch
Characteristic halo-arene

absorption.

Nuclear Magnetic Resonance (NMR) Architecture
Methodology: ¹H (400 MHz) and ¹³C (100 MHz) in CDCl₃.
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The NMR data provides the most definitive structural proof. Unlike the symmetric 3,5-isomer

(which shows isolated singlets in the aromatic region), the 2,3-dimethyl-4-chloro isomer

displays a coupled AB system for the aromatic protons.

¹H NMR Data (Proton)
Chemical Shift
(δ, ppm)

Multiplicity Integration Coupling (J) Assignment

6.95 – 7.05 Doublet (d) 1H J ≈ 8.5 Hz
H-5 (Ortho to Cl,

Meta to OH)

6.50 – 6.60 Doublet (d) 1H J ≈ 8.5 Hz
H-6 (Ortho to

OH, Meta to Cl)

4.80 – 5.50 Broad Singlet 1H -

-OH

(Exchangeable,

shift varies)

2.25 – 2.30 Singlet (s) 3H - -CH₃ (Position 3)

2.15 – 2.20 Singlet (s) 3H - -CH₃ (Position 2)

Mechanistic Insight:

H-6 is significantly shielded (upfield, ~6.55 ppm) relative to benzene (7.26 ppm) due to the

strong electron-donating resonance effect (+M) of the ortho-hydroxyl group.

H-5 is less shielded (~7.00 ppm) as it is meta to the hydroxyl group and ortho to the chlorine

atom.

The Ortho-Coupling (³J_HH) of ~8.5 Hz confirms that protons H-5 and H-6 are adjacent,

definitively ruling out the 3,5-dimethyl isomer (where protons are meta to each other, J ~2

Hz).

¹³C NMR Data (Carbon)
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Chemical Shift (δ, ppm) Carbon Type Assignment

152.5 Quaternary (C-O) C-1 (Deshielded by Oxygen)

136.0 Quaternary C-3 (Methyl substituted)

128.5 Methine (CH) C-5

126.0 Quaternary (C-Cl) C-4 (Chlorine substituted)

122.5 Quaternary C-2 (Methyl substituted)

113.0 Methine (CH) C-6 (Shielded by Ortho-OH)

19.5 Methyl (CH₃) C-Me (Position 3)

12.5 Methyl (CH₃) C-Me (Position 2)

Note: The C-2 methyl carbon is typically more shielded (upfield) than the C-3 methyl due to the

"ortho effect" and steric compression from the adjacent OH and Methyl groups.

Experimental Protocols for Validation
To ensure data integrity, the following protocols are recommended for generating the spectral

data described above.

A. NMR Sample Preparation[6]
Solvent Choice: Use Chloroform-d (CDCl₃) (99.8% D) for routine analysis. Use DMSO-d₆ if

the OH peak resolution is critical (it reduces proton exchange, sharpening the OH signal).

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a glass pipette to remove undissolved micro-

particulates that cause line broadening.

Acquisition:

¹H: 16 scans, 1-second relaxation delay.

¹³C: 512-1024 scans, proton-decoupled.
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B. IR Sample Preparation (ATR Method)
Cleaning: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Ensure background

spectrum is flat.

Deposition: Place ~5 mg of solid sample directly onto the crystal.

Compression: Apply pressure using the anvil until the absorbance of the strongest bands

reaches 0.5 - 1.0 a.u.

Scan: Collect 16 scans at 4 cm⁻¹ resolution.

C. GC-MS Preparation
Solvent: Dissolve sample in Methanol or Ethyl Acetate (HPLC Grade) to a concentration of 1

mg/mL.

Inlet Temp: 250°C.

Column: DB-5ms or equivalent (non-polar capillary column).

Oven Program: 60°C (1 min hold) → 20°C/min → 280°C (3 min hold).

Detection: MS Scan mode (m/z 40-300).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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